![molecular formula C14H10N2O3 B3020289 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 938007-41-1](/img/structure/B3020289.png)
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 . It is a colorless crystalline solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10N2O3/c1-8-12-10 (14 (17)18)7-11 (15-13 (12)19-16-8)9-5-3-2-4-6-9/h2-7H,1H3, (H,17,18) . This indicates the presence of a methyl group (CH3), a phenyl group (C6H5), an isoxazole ring, a pyridine ring, and a carboxylic acid group (COOH) in the molecule.Physical And Chemical Properties Analysis
This compound is a colorless crystalline solid . It has a melting point of 147-148°C . The 1H NMR spectrum (500 MHz, DMSO -d6), δ, ppm (J, Hz): 0.72 (3H, t, J = 7.0, СО 2 СН 2 С Н 3); 3.83 (2Н, q, J = 7.0, CO 2 C H 2 CH 3); 6.99 (1Н, s, Н-5); 7.40–7.60 (5Н, m, Н Ph); 12.60 (1Н, br. s, ОН). The 13C NMR spectrum (125 MHz, DMSO -d6), δ, ppm: 13.4; 62.3; 101.1; 109.6; 128.9 (4С); 129.8; 130.4; 138.8; 158.7; 164.4; 166.3; 170.5 .Applications De Recherche Scientifique
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, being an isoxazole derivative, could potentially be used in the field of drug discovery .
Development of Eco-friendly Synthetic Strategies
Given the significance of isoxazoles, it’s important to develop new eco-friendly synthetic strategies . This compound could potentially be used in the development of such strategies .
3. Treatment of Acute Myeloid Leukemia (AML) A series of 6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives were designed and synthesized as FLT3 inhibitors to find a new lead compound to treat AML . Given the structural similarity, 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could potentially be used in similar applications .
4. Overcoming Secondary Resistance Mutations of FLT3 A series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine covalent derivatives were synthesized and optimized to overcome the common secondary resistance mutations of FLT3 . This suggests that 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could potentially be used in similar applications .
Synthesis of Pyridones
The compound could potentially be used in the synthesis of pyridones, given that the hydroxy group as the keto tautomer shows the use of ester groups during the formation of the pyridine ring that finally ends as a pyridone .
Biological Studies
The biological activity such as the cytotoxic effect of 3,4,5-trisubstituted isoxazoles and the effect of 3,4,5-trisubstituted isoxazoles on the interpretation of p21 WAF-1, Bax, and Bcl-2 were observed . This suggests that 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid could potentially be used in similar biological studies .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid are currently unknown
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions
Pharmacokinetics
Its impact on bioavailability is therefore unclear. The compound has a molecular weight of 254.24 , which may influence its absorption and distribution in the body.
Result of Action
Some related compounds have been found to have antibacterial activities , suggesting that this compound may also have potential antimicrobial effects.
Propriétés
IUPAC Name |
6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-7-10(14(17)18)11-12(16-19-13(11)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDIQAZXUABSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.